Nitrofurantoin-13C3
Nitrofurantoin-13C3
Nitrofurantoin-13C3 is intended for use as an internal standard for the quantification of nitrofurantoin by GC- or LC-MS. Nitrofurantoin is a nitrofuran antibiotic. In vivo, nitrofurantoin (25-100 mg/kg) reduces E. coli replication and abscess formation in the renal medulla of infected rats in a dose-dependent manner. It prevents kidney and bladder infection in rats following bladder inoculation with clinical isolates of P. mirabilis. Nitrofurantoin also prevents alkalization of urine, as well as calculi and abscess formation, in a rat model of P. vulgaris urinary tract infection. Formulations containing nitrofurantoin have been used to treat urinary tract infections.
Brand Name:
Vulcanchem
CAS No.:
1217226-46-4
VCID:
VC0029241
InChI:
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3-/i4+1,6+1,8+1
SMILES:
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Molecular Formula:
C8H6N4O5
Molecular Weight:
241.14 g/mol
Nitrofurantoin-13C3
CAS No.: 1217226-46-4
Cat. No.: VC0029241
Molecular Formula: C8H6N4O5
Molecular Weight: 241.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Nitrofurantoin-13C3 is intended for use as an internal standard for the quantification of nitrofurantoin by GC- or LC-MS. Nitrofurantoin is a nitrofuran antibiotic. In vivo, nitrofurantoin (25-100 mg/kg) reduces E. coli replication and abscess formation in the renal medulla of infected rats in a dose-dependent manner. It prevents kidney and bladder infection in rats following bladder inoculation with clinical isolates of P. mirabilis. Nitrofurantoin also prevents alkalization of urine, as well as calculi and abscess formation, in a rat model of P. vulgaris urinary tract infection. Formulations containing nitrofurantoin have been used to treat urinary tract infections. |
|---|---|
| CAS No. | 1217226-46-4 |
| Molecular Formula | C8H6N4O5 |
| Molecular Weight | 241.14 g/mol |
| IUPAC Name | 1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
| Standard InChI | InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3-/i4+1,6+1,8+1 |
| Standard InChI Key | NXFQHRVNIOXGAQ-QZJUDIIFSA-N |
| Isomeric SMILES | [13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-] |
| SMILES | C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
| Canonical SMILES | C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
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